![molecular formula C7H12F3N B2535239 [(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine CAS No. 2503155-21-1](/img/structure/B2535239.png)
[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine” is a chemical compound with the molecular formula C7H12F3N . It contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has been a topic of significant research. Recent advances have been made in trifluoromethylation of carbon-centered radical intermediates . Additionally, asymmetric hydrogenation of trifluoromethyl ketones has been developed, providing a highly efficient method for the synthesis of chiral secondary 2,2,2-trifluoroethanols .
Molecular Structure Analysis
The molecular structure of “[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine” is characterized by a cyclopentyl ring with a trifluoromethyl group and a methanamine group attached .
Chemical Reactions Analysis
Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Physical And Chemical Properties Analysis
The average mass of “[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine” is 167.172 Da, and its monoisotopic mass is 167.092178 Da .
Applications De Recherche Scientifique
Organofluorine Chemistry: Unique Pharmacophore
The trifluoromethyl (TFM, -CF~3~) group in travoprost is part of organofluorine chemistry. Fluorine incorporation in organic molecules results in unique behaviors, making it valuable in various applications. In the case of pharmaceuticals, fluorine-containing compounds constitute over 50% of the best-selling drug molecules approved by the FDA . Travoprost exemplifies this trend, emphasizing the significance of fluorine chemistry in drug development.
Radical Trifluoromethylation: Pharmaceuticals, Agrochemicals, and Materials
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have expanded its applications . Researchers explore this group’s potential for designing novel drugs, improving crop protection, and enhancing material properties.
Regioselective Synthesis of 3-Trifluoromethyl 1,2,4-Triazoles
Travoprost’s trifluoromethyl moiety has inspired synthetic approaches. For instance, researchers have achieved the regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles through photocycloaddition reactions. This method tolerates various functional groups, providing access to diverse trifluoromethylated compounds .
Mécanisme D'action
Orientations Futures
The trifluoromethyl group is becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . Therefore, the development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This suggests a promising future for “[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine” and similar compounds in these fields.
Propriétés
IUPAC Name |
[(1R,3R)-3-(trifluoromethyl)cyclopentyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)6-2-1-5(3-6)4-11/h5-6H,1-4,11H2/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEHTRCWTGSFSC-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

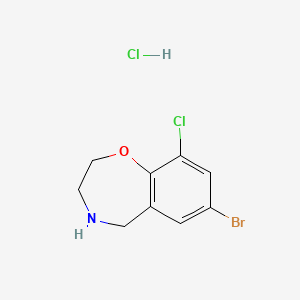
![3-allyl-2-((3-methoxybenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2535157.png)
![methyl (S)-2-(4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B2535159.png)

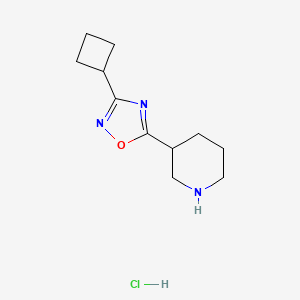

![N-methyl-N-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2535168.png)
![2-chloro-N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2535169.png)
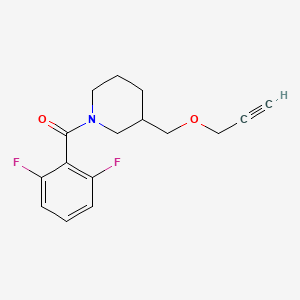
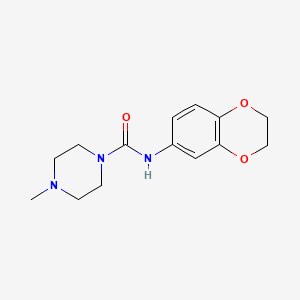
![N-(2,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2535173.png)

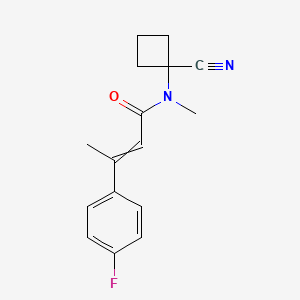
![N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide](/img/structure/B2535177.png)